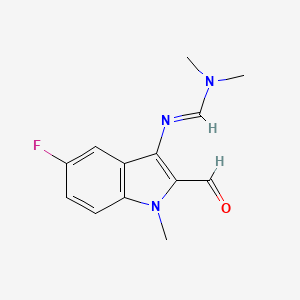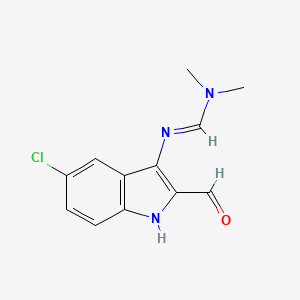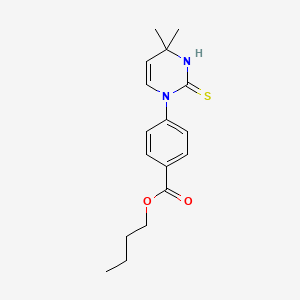
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
説明
Butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate, commonly referred to as BDMPB, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of 151°C and a molecular weight of 287.35 g/mol. BDMPB is a derivative of pyrimidine and is composed of two ring structures: a pyrimidine ring and a benzene ring. The compound has been investigated for its potential applications in organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
BDMPB has been used in a variety of scientific research applications. It has been used as a ligand in the preparation of coordination complexes, and as a catalyst in the synthesis of organic molecules. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, BDMPB has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and xanthine oxidase, and as a scavenger of free radicals.
作用機序
The mechanism of action of BDMPB is dependent on its application. As a ligand, BDMPB can bind to metals, such as copper and iron, to form coordination complexes. As a catalyst, it can facilitate the formation of covalent bonds between organic molecules. As an inhibitor, it can bind to enzymes and prevent them from catalyzing reactions. As a free radical scavenger, it can react with free radicals and terminate their chain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMPB are largely unknown. However, it has been reported to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have protective effects against oxidative stress and cell death in vitro.
実験室実験の利点と制限
The use of BDMPB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly stable compound and is not prone to decomposition. Furthermore, it is a non-toxic compound and can be handled safely.
However, there are also some limitations to its use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, its low solubility can also make it difficult to separate from other compounds.
将来の方向性
In the future, BDMPB could be investigated further for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. It could be used as a catalyst for the synthesis of more complex organic molecules, as a ligand for the formation of coordination complexes, and as an inhibitor of enzymes. Furthermore, its potential biological activities, such as its anti-inflammatory, antioxidant, and anticancer properties, could be explored further. Additionally, its potential applications in other fields, such as agriculture, food science, and cosmetics, could be investigated.
特性
IUPAC Name |
butyl 4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-5-12-21-15(20)13-6-8-14(9-7-13)19-11-10-17(2,3)18-16(19)22/h6-11H,4-5,12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWHSIVUHUBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




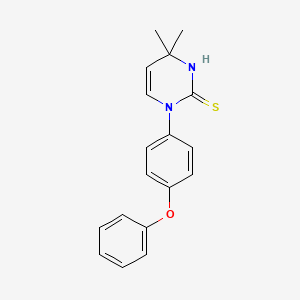
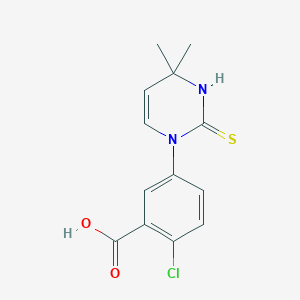
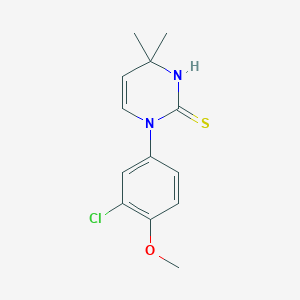


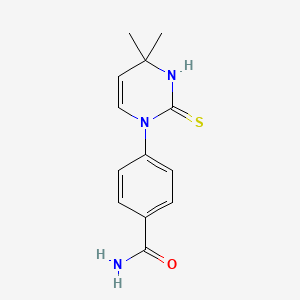
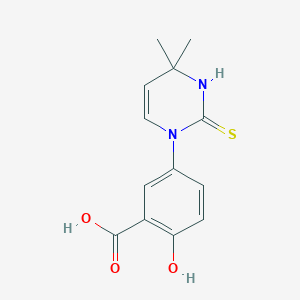
![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)
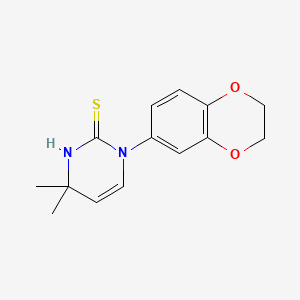
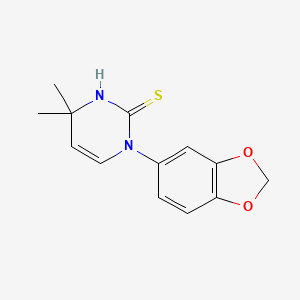
![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
